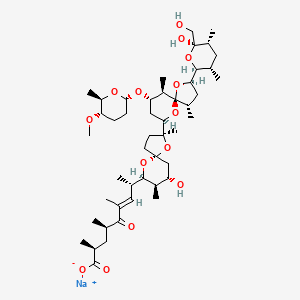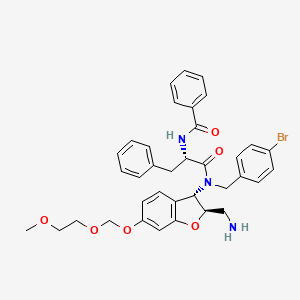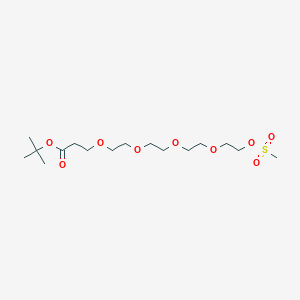
Nanchangmycin
Übersicht
Beschreibung
Nanchangmycin is a polyether antibiotic produced by the bacterium Streptomyces nanchangensis. It is known for its ability to inhibit gram-positive bacteria and has been identified as a potential growth promoter for ruminants . Additionally, this compound exhibits broad-spectrum antiviral activity, including efficacy against the Zika virus .
Wissenschaftliche Forschungsanwendungen
Nanchangmycin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung zur Untersuchung der Polyetherbiosynthese und der Mechanismen der Antibiotikawirkung verwendet.
Biologie: Es dient als Werkzeug zur Untersuchung der Regulation der Genexpression in Streptomyces-Spezies und der Rolle von Sekundärmetaboliten in der mikrobiellen Ökologie.
Medizin: Die antiviralen und antibakteriellen Eigenschaften von this compound machen es zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Industrie: this compound wird als Wachstumsförderer in der Tierhaltung, insbesondere für Wiederkäuer, untersucht.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die zytosolischen Calciumspiegel erhöht und die Aktivität mehrerer Kinasen moduliert. Es reduziert die phosphorylierten Proteinspiegel von FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27) und STAT5B . Diese Veränderungen führen zur Inaktivierung von Hepatischen Sternzellen, wodurch die Kollagenexpression und -ablagerung in der extrazellulären Matrix reduziert wird. Die antifibrotischen Wirkungen der Verbindung werden durch ein Signalnetz vermittelt, das die Aktivität der an der Fibrose beteiligten Schlüsselkinasen hemmt .
Wirkmechanismus
Target of Action
Nanchangmycin, also known as this compound A, primarily targets proteins such as FYN, PTK2 (also known as FAK), and MAPK1/3 (also known as ERK2/1), HSPB1 (also known as HSP27), and STAT5B . These proteins play crucial roles in various cellular processes, including cell proliferation, migration, and collagen expression .
Mode of Action
This compound interacts with its targets by increasing cytosolic calcium levels and reducing the phosphorylated protein levels of FYN, PTK2, MAPK1/3, HSPB1, and STAT5B . This interaction leads to a decrease in collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates intracellular calcium levels and the activity of multiple kinases to control the fibrotic activity of hepatic stellate cells . The compound triggers a signaling network that inactivates these cells and reduces the expression of proteins that compose the fibrotic scar .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of lipid re-accumulation, reduction of collagen expression, decrease in the deposition of collagen in the extracellular matrix, and inhibition of cell proliferation and migration . It also increases cytosolic calcium levels and reduces the phosphorylated protein levels of its target proteins .
Action Environment
It is known that this compound has been identified as a potent inhibitor of zika virus entry across all cell types tested, including physiologically relevant primary cells This suggests that this compound may be effective in a variety of biological environments
Biochemische Analyse
Biochemical Properties
Nanchangmycin has been shown to interact with several enzymes and proteins, playing a significant role in biochemical reactions. It increases cytosolic Ca2+ levels and reduces the phosphorylated protein levels of FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B . These interactions contribute to its biochemical properties and its effects on cellular processes.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It induces lipid re-accumulation while reducing collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It increases cytosolic Ca2+ and reduces the phosphorylated protein levels of FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B . Depletion of each of these kinases suppresses COL1A1 expression .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Nanchangmycin wird hauptsächlich durch Biosynthese durch Streptomyces nanchangensis produziert. Der biosynthetische Weg beinhaltet eine Reihe von Polyketidsynthase-Enzymen (PKS), die die Polyetherstruktur zusammenbauen. Zwei wegspezifische Transkriptionsaktivatoren, NanR1 und NanR2, sind für die Aktivierung des this compound-Genclusters unerlässlich . Die Überexpression dieser Aktivatoren kann die Ausbeute an this compound deutlich erhöhen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Kultivierung von Streptomyces nanchangensis in großtechnischen Fermentationstanks. Die Optimierung der Wachstumsbedingungen, wie z. B. Nährstoffverfügbarkeit und Umweltfaktoren, ist entscheidend für die Maximierung der Ausbeute. Gentechnik-Techniken, wie z. B. die Deletion von Repressor-Genen wie nanR4, können die Produktion weiter verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nanchangmycin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um sauerstoffhaltige funktionelle Gruppen in this compound einzuführen.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Substitution: Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden durchgeführt werden, um neue Substituenten in die this compound-Struktur einzuführen.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion deoxygenierte Analoga erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten this compound-Derivaten mit veränderten biologischen Eigenschaften führen.
Vergleich Mit ähnlichen Verbindungen
Nanchangmycin ähnelt anderen Polyether-Antibiotika, wie z. B. Monensin und Salinomycin. Diese Verbindungen teilen strukturelle Merkmale und biosynthetische Wege, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Anwendungen:
Monensin: Wie this compound wird Monensin von Streptomyces-Spezies produziert und zeigt antibakterielle Eigenschaften. Monensin wird hauptsächlich als Ionophor in Tierfutter verwendet, um die Futtereffizienz zu verbessern und Kokzidiose bei Geflügel zu kontrollieren.
Salinomycin: Salinomycin ist ein weiteres Polyether-Antibiotikum mit potenten Antikrebswirkungen. Es hat sich gezeigt, dass es Krebsstammzellen selektiv angreift, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht.
Die einzigartige Kombination von antibakteriellen, antiviralen und antifibrotischen Aktivitäten von this compound unterscheidet es von diesen verwandten Verbindungen und unterstreicht sein Potenzial für vielfältige wissenschaftliche und medizinische Anwendungen.
Eigenschaften
IUPAC Name |
sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAIRYYXDCNFKP-SEDNIUBGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)[O-])C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H77NaO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65101-87-3 | |
| Record name | CCRIS 8440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What are the primary cellular targets of nanchangmycin?
A1: this compound exhibits its biological activity by primarily targeting FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. [] It increases cytosolic Ca2+ levels and reduces the phosphorylated protein levels of these targets. []
Q2: How does this compound impact hepatic stellate cells?
A2: this compound demonstrates anti-fibrotic activity by inducing inactivation of hepatic stellate cells (HSCs). [] It promotes lipid re-accumulation in HSCs while reducing collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration. []
Q3: What downstream effects are observed upon this compound treatment in cancer cells?
A3: this compound and its homologues display apoptotic and antiproliferative effects against various cancer cells, including breast cancer stem cells. [] The compound causes elevations in calcium levels, accumulation of reactive oxygen species, and increases mitochondrial inner membrane permeability to H+ and K+, leading to the release of cytochrome c and apoptosis-inducing factors, ultimately triggering caspase-dependent apoptosis. []
Q4: Does this compound interact with any specific signaling pathways?
A4: Yes, research indicates that this compound acts as a potent Wnt/β-catenin signaling inhibitor, blocking the pathway and contributing to reduced cell survival. [] Additionally, it activates autophagy-related proteins LC3A/B. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they do highlight its classification as a polyether ionophore antibiotic. [, , ] To determine the exact formula and weight, further investigation into its chemical structure is required.
Q6: What in vitro models have been used to study this compound's activity?
A6: this compound's activity has been investigated in vitro using various cancer cell lines, including breast cancer stem cells. [] Its effects on HSCs have also been studied in vitro using primary human HSC myofibroblasts. []
Q7: Has this compound's efficacy been evaluated in vivo?
A7: Yes, this compound showed inhibitory effects on somatic tumors developed from MCF-7 paclitaxel-resistant breast cancer cells injected into BALB/c mice. [] Additionally, studies on its acute toxicity have been conducted in ICR mice, with an LD50 of 33.50mg/kg, indicating high acute toxicity. [] Subacute toxicity tests were performed in SD rats, revealing no significant changes between control and 25mg/kg groups after 30 days of treatment. []
Q8: What organism produces this compound?
A8: this compound is produced by the soil bacterium Streptomyces nanchangensis. [, , ] This bacterium also produces other compounds like the macrolide meilingmycin. [, ]
Q9: Can the production of this compound be genetically engineered?
A9: Yes, research has demonstrated the possibility of genetically engineering Streptomyces bingchenggensis to eliminate this compound biosynthesis. [] This was achieved by manipulating the expression of genes within the biosynthetic pathway. []
Q10: What is the role of the donor acyl carrier protein in this compound biosynthesis?
A10: The donor acyl carrier protein plays a crucial role in the stereoselective chain translocation to a fully reducing module of the this compound polyketide synthase. [] Covalent tethering of the substrate to this protein significantly enhances both the stereospecificity and kinetic efficiency of the reactions involved in this compound biosynthesis. []
Q11: What enzymes are crucial for this compound biosynthesis?
A11: Several enzymes are involved in the biosynthesis of this compound, including:
- Polyketide synthases (PKSs): These multi-enzyme complexes are responsible for assembling the polyketide backbone of this compound. [, , ]
- Redox-inactive ketoreductases (KR0): These enzymes are implicated in generating specific stereoisomers during the biosynthesis process. [, ]
- Dehydratases (DH): These enzymes catalyze dehydration reactions, crucial for forming double bonds within the this compound structure. [, ]
- Thioesterases (TEs): These enzymes catalyze the release of the fully synthesized this compound molecule from the PKS. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)





